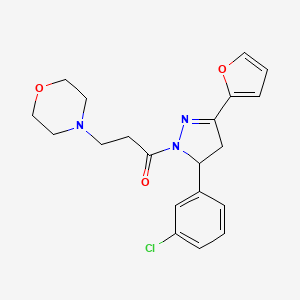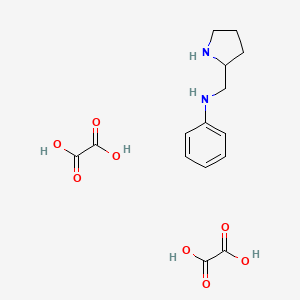
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as DPEAA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry and materials science.
Applications De Recherche Scientifique
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been investigated for its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of cancer and other diseases. Studies have shown that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to inhibit the growth of tumor xenografts in mice. Other potential applications of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide include its use as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. By disrupting the formation of microtubules, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a drug. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exhibit moderate water solubility, which may limit its application in certain formulations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, its cytotoxic effects on cancer cells make it a promising candidate for further investigation as a potential anticancer agent. However, one limitation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is its moderate water solubility, which may limit its application in certain experiments.
Orientations Futures
For research on N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide include further investigation of its potential applications in medicinal chemistry, including its use as a drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and pharmacokinetics. Other potential future directions for research on N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide include its use as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers.
Méthodes De Synthèse
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide involves a multistep process beginning with the reaction of 1,5-dimethyl-3-pyrazolecarboxylic acid with thionyl chloride to form 1,5-dimethyl-3-pyrazolecarbonyl chloride. This intermediate is then reacted with 2-(o-tolyloxy)ethylamine to yield N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide. The purity and yield of the final product can be improved through various purification methods, such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-6-4-5-7-15(12)21-11-16(20)17-9-8-14-10-13(2)19(3)18-14/h4-7,10H,8-9,11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYHRLPYNLIHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=NN(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629984.png)
![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2629994.png)

![3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione](/img/structure/B2629997.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)

![5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2630002.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2630004.png)